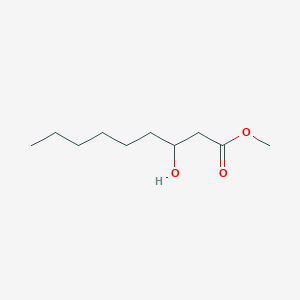

Methyl 3-hydroxynonanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQOQFCKCGHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate is a fatty acid methyl ester (FAME) that holds significance in various scientific domains, from organic synthesis to potential applications in the life sciences. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant experimental protocols. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, offering a foundational understanding of this specific biomolecule.

Chemical and Physical Properties

Methyl 3-hydroxynonanoate is a colorless to pale yellow liquid with a characteristic ester-like aroma. It is sparingly soluble in water and is classified as a 3-hydroxy fatty acid methyl ester.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [2][3][4][5][6][7] |

| Molecular Weight | 188.26 g/mol | [2][3][4][5][6][7] |

| CAS Number | 83968-06-3 | [2][3][4][5][6][7] |

| Physical State | Liquid | [3][6] |

| Purity | >98% | [3][4][7] |

| IUPAC Name | methyl 3-hydroxynonanoate | [2][3] |

| Synonyms | 3-Hydroxynonanoic acid methyl ester, Methyl 3-hydroxy-nonanoate | [2][3][5] |

| InChI | InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | [2][3][6] |

| InChIKey | KHCQOQFCKCGHHU-UHFFFAOYSA-N | [2][3][6] |

| SMILES | CCCCCCC(CC(=O)OC)O | [2][3][6] |

| XLogP3-AA | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 8 | |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Heavy Atom Count | 13 | |

| Complexity | 134 | [2] |

| Storage Temperature | Freezer, -20°C | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of Methyl 3-hydroxynonanoate. While specific spectral data with peak assignments are found in databases like PubChem and SpectraBase, this section outlines the expected spectral features based on its chemical structure.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Methyl 3-hydroxynonanoate will exhibit characteristic signals corresponding to the different proton environments in the molecule. Key signals would include a singlet for the methyl ester protons (-OCH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and various multiplets for the methylene (B1212753) and methyl protons of the nonanoyl chain. The integration of these signals would correspond to the number of protons in each environment.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl esters.[8] The mass spectrum of Methyl 3-hydroxynonanoate would show a molecular ion peak corresponding to its molecular weight (188.26 g/mol ), although it may be of low intensity. More prominent would be the fragmentation pattern, providing structural information. Common fragments would arise from the cleavage of the C-C bonds in the alkyl chain and loss of the methoxy (B1213986) group or water from the molecular ion. GC-MS data for this compound is available in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-hydroxynonanoate will display characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

-

Strong C-H stretching bands just below 3000 cm⁻¹ from the alkyl chain.

-

A strong C=O stretching band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching bands in the fingerprint region (around 1000-1300 cm⁻¹) corresponding to the ester and alcohol C-O bonds.

Vapor phase IR spectra for Methyl 3-hydroxynonanoate are available on SpectraBase.[3]

Experimental Protocols

Synthesis of Methyl 3-hydroxynonanoate via Methanolysis

A common method for the preparation of fatty acid methyl esters is through the methanolysis of the corresponding polyhydroxyalkanoate (PHA). In this case, poly(3-hydroxynonanoate) can be subjected to methanolysis to yield Methyl 3-hydroxynonanoate.

Materials:

-

Poly(3-hydroxynonanoate) (PHN)

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated) or other suitable catalyst

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of PHN in chloroform in a round-bottom flask.

-

Methanolysis Reaction: Add a solution of sulfuric acid in methanol to the flask. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or chloroform. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain pure Methyl 3-hydroxynonanoate.

A schematic representation of a related synthesis of (R)-(-)-methyl 3-hydroxybutanoate from poly-[(R)-3-hydroxybutyric acid] (PHB) involves refluxing PHB with a solution of sulfuric acid in methanol.[4] The workup involves neutralization, extraction, drying, and purification by distillation.[4]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of Methyl 3-hydroxynonanoate.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Methyl 3-hydroxynonanoate in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume of the sample into the GC injector port.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The oven temperature is programmed to increase gradually to ensure good separation.

-

Mass Spectrometry Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify Methyl 3-hydroxynonanoate, often by comparison with a known standard or a spectral library.

Signaling Pathways and Biological Activity (Illustrative Example)

While no direct studies on the involvement of Methyl 3-hydroxynonanoate in specific signaling pathways were identified in the search results, research on structurally related compounds can provide insights into potential biological activities. For instance, a study on Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP) demonstrated its ability to suppress melanogenesis.[9]

The study found that MAHDP exerts its effect by modulating the ERK signaling pathway . Specifically, MAHDP was shown to increase the phosphorylation of ERK, which in turn leads to the proteasomal degradation of Microphthalmia-associated transcription factor (MITF).[9] MITF is a key transcription factor that regulates the expression of melanogenic enzymes like tyrosinase.[9] By promoting the degradation of MITF, MAHDP effectively downregulates the production of melanin.[9]

This example illustrates a common approach in drug development where a compound's mechanism of action is elucidated by investigating its impact on key cellular signaling pathways. Similar studies would be necessary to determine the specific biological activities and mechanisms of action of Methyl 3-hydroxynonanoate.

Visualizations

Caption: Workflow for the synthesis of Methyl 3-hydroxynonanoate.

Caption: Analytical workflow for GC-MS analysis.

Caption: Example of a signaling pathway modulated by a related methyl ester.

References

- 1. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Methyl 3-hydroxynonanoate | C10H20O3 | CID 11830182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. larodan.com [larodan.com]

- 7. METHYL 3-HYDROXYNONANOATE | 83968-06-3 | INDOFINE Chemical Company [indofinechemical.com]

- 8. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-Hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to methyl 3-hydroxynonanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The information presented is intended for an audience with a strong background in organic chemistry and is designed to be a practical resource for laboratory applications. This document details three key synthetic strategies: the Reformatsky reaction, the stereoselective biocatalytic reduction of methyl 3-oxononanoate, and the methanolysis of poly-3-hydroxynonanoate (PHN).

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classical method for the formation of β-hydroxy esters. In this approach, an α-halo ester reacts with a carbonyl compound in the presence of metallic zinc. The key intermediate is an organozinc compound, known as a Reformatsky enolate, which adds to the carbonyl group of the aldehyde or ketone.[1][2]

Experimental Protocol:

Materials:

-

Heptanal (B48729) (1.0 eq)

-

Methyl bromoacetate (B1195939) (1.2 eq)

-

Activated Zinc dust (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust.

-

A small crystal of iodine is added to activate the zinc, and the flask is gently heated under a stream of nitrogen until the iodine color disappears.

-

The flask is cooled to room temperature, and anhydrous THF is added.

-

A solution of heptanal and methyl bromoacetate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

-

After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3 hours, or until the consumption of the starting materials is confirmed by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The resulting mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford methyl 3-hydroxynonanoate.

Logical Relationship of the Reformatsky Reaction:

References

The Natural Occurrence of Methyl 3-Hydroxynonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate, a methyl ester of a medium-chain 3-hydroxy fatty acid, is a naturally occurring compound primarily identified as a constituent of microbially produced biopolymers. This technical guide provides an in-depth overview of its principal natural source, quantitative data on its abundance, and detailed methodologies for its analysis. The primary documented natural occurrence of the 3-hydroxynonanoate monomer is within polyhydroxyalkanoates (PHAs) synthesized by the bacterium Pseudomonas putida. Standard analytical procedures for characterizing these biopolymers involve the conversion of the constituent monomers to their methyl esters, leading to the identification and quantification of methyl 3-hydroxynonanoate. This guide will focus on the bacterial production of this compound, presenting the available quantitative data and the experimental protocols for its analysis via gas chromatography-mass spectrometry (GC-MS).

Natural Occurrence of Methyl 3-Hydroxynonanoate

The most definitive evidence for the natural occurrence of 3-hydroxynonanoic acid, the precursor to methyl 3-hydroxynonanoate, comes from studies of bacterial polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by various microorganisms as a form of carbon and energy storage[1]. These biopolymers are composed of 3-hydroxy fatty acid monomers[1]. The specific composition of the PHA polymer is largely dependent on the bacterial strain and the carbon substrate provided for its growth[2][3].

Bacterial Production in Pseudomonas putida

A key example of the natural synthesis of 3-hydroxynonanoate is found in the bacterium Pseudomonas putida. Specifically, a recombinant strain, Pseudomonas putida LS46123, has been shown to produce a PHA copolymer consisting of 3-hydroxyvaleric acid (C5), 3-hydroxyheptanoic acid (C7), and 3-hydroxynonanoic acid (C9) when cultivated with nonanoic acid as the carbon source[4]. The analysis of this PHA, which is standardly performed by gas chromatography-mass spectrometry (GC-MS), involves the methanolysis of the polymer, which converts the constituent 3-hydroxy fatty acids into their corresponding methyl esters. Therefore, methyl 3-hydroxynonanoate is the direct analyte in these studies.

While other sources such as plants of the Annona genus and various fungi have been investigated for their volatile and fatty acid composition, to date, there is no direct primary literature confirming the presence of methyl 3-hydroxynonanoate in these organisms.

Quantitative Data

The quantitative analysis of the PHA produced by Pseudomonas putida LS46123 grown on nonanoic acid reveals the relative abundance of the constituent monomers, which are measured as their methyl ester derivatives.

| Monomer (as Methyl Ester) | Chemical Formula | Molar Composition (%) |

| Methyl 3-hydroxyvalerate | C6H12O3 | ~15 |

| Methyl 3-hydroxyheptanoate | C8H16O3 | ~35 |

| Methyl 3-hydroxynonanoate | C10H20O3 | ~50 |

| Table 1: Monomer composition of PHA produced by Pseudomonas putida LS46123 when cultured on nonanoic acid, as determined by GC-MS analysis of the corresponding methyl esters[4]. |

Experimental Protocols

The identification and quantification of methyl 3-hydroxynonanoate from bacterial sources is achieved through a multi-step process involving bacterial cultivation, polymer extraction, and analytical derivatization followed by chromatographic analysis.

Bacterial Cultivation and PHA Production

Pseudomonas putida strains are cultivated in a suitable medium with a specific carbon source to induce PHA production. For the production of PHAs containing 3-hydroxynonanoate, nonanoic acid is used as the primary carbon source[2][4]. The cultivation is typically carried out under nutrient-limiting conditions (e.g., nitrogen limitation) to promote the storage of carbon as PHA.

PHA Extraction and Methanolysis

The PHA polymer is extracted from the lyophilized bacterial cells. The standard method for analyzing the monomer composition of the extracted PHA is through acid-catalyzed methanolysis. This process simultaneously depolymerizes the polyester (B1180765) and converts the resulting 3-hydroxy fatty acids into their volatile methyl esters, making them suitable for GC-MS analysis[3][5][6][7].

Protocol for Methanolysis of PHA:

-

Approximately 10-20 mg of lyophilized bacterial cells containing PHA are weighed into a screw-capped glass tube[3][7].

-

To the tube, add 2 mL of chloroform (B151607) and 2 mL of a solution of 15% (v/v) concentrated sulfuric acid in methanol[3][7].

-

The tube is sealed with a PTFE-lined cap and heated at 100°C for 2 to 4 hours with intermittent shaking to ensure complete reaction[3].

-

After cooling to room temperature, 1.5 mL of deionized water is added, and the tube is vortexed for approximately 20 seconds[3].

-

The mixture is allowed to settle, and the lower organic phase, containing the fatty acid methyl esters, is carefully collected for GC-MS analysis[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The collected organic phase containing the methyl 3-hydroxyalkanoates is analyzed by GC-MS to separate, identify, and quantify the individual components.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as an HP-5MS or equivalent, is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to approximately 280°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 40-500.

-

Identification: The identification of methyl 3-hydroxynonanoate is based on its retention time and the comparison of its mass spectrum with known standards or library data.

-

Diagrams

References

- 1. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Acid hydrolysis of Solanum tuberosum periderm for accumulation of polyhydroxyalkanoates in Pseudomonas putida MTCC 2475 [frontiersin.org]

Biosynthesis of 3-Hydroxynonanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate, a chiral molecule of interest in the synthesis of pharmaceuticals and fine chemicals, is analytically identified from bacterial cultures, particularly from species like Pseudomonas putida. However, current scientific literature indicates that the direct biosynthesis of the methyl ester form is not a natural process within these microorganisms. Instead, bacteria synthesize the precursor, (R)-3-hydroxynonanoyl-CoA, which primarily serves as a monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. The methylation of the 3-hydroxynonanoate is a chemical derivatization step, typically performed in vitro to create a volatile ester (Fatty Acid Methyl Ester or FAME) for analytical quantification by gas chromatography (GC)[1][2]. This guide details the core biosynthetic pathway leading to (R)-3-hydroxynonanoyl-CoA in bacteria, outlines the regulatory mechanisms, provides relevant experimental protocols for its analysis, and includes quantitative data from studies on related processes.

Core Biosynthetic Pathway: From Nonanoic Acid to (R)-3-Hydroxynonanoyl-CoA

The primary route for the synthesis of (R)-3-hydroxynonanoyl-CoA in bacteria such as Pseudomonas species is through the β-oxidation pathway when the cells are supplied with odd-chain fatty acids like nonanoic acid (C9) as a carbon source. The pathway diverts an intermediate from the standard degradation cycle and channels it towards PHA synthesis[3][4].

The key enzymatic steps are as follows:

-

Activation of Nonanoic Acid: Exogenous nonanoic acid is transported into the bacterial cell and activated by Acyl-CoA Synthetase (FadD) . This enzyme catalyzes the formation of a thioester bond with coenzyme A, yielding nonanoyl-CoA. This step requires ATP[5][6].

-

First Dehydrogenation: Acyl-CoA Dehydrogenase (FadE) oxidizes nonanoyl-CoA at the α- and β-carbon positions, creating a trans-2-enoyl-CoA intermediate (trans-2-nonenoyl-CoA) and reducing FAD to FADH₂[7][8].

-

Stereospecific Hydration: This is a critical branch point. While the conventional β-oxidation pathway involves an (S)-specific enoyl-CoA hydratase, PHA-producing bacteria possess an (R)-specific enoyl-CoA hydratase (PhaJ) . This enzyme hydrates trans-2-nonenoyl-CoA to form (R)-3-hydroxynonanoyl-CoA, the direct precursor for PHA synthesis[4][9][10]. The stereospecificity of PhaJ is crucial for producing the correct monomer for the PHA synthase[9].

-

Polymerization (Primary Fate): The primary metabolic fate of (R)-3-hydroxynonanoyl-CoA under nutrient-limiting conditions is polymerization into medium-chain-length PHA (mcl-PHA) by PHA Synthase (PhaC) [3][11].

The diagram below illustrates this biosynthetic pathway.

Regulatory Mechanisms

The biosynthesis of mcl-PHAs, and thus the production of (R)-3-hydroxynonanoyl-CoA, is tightly regulated, primarily by nutrient availability.

-

Nutrient Limitation: The most significant trigger for PHA accumulation is the limitation of an essential nutrient, such as nitrogen or phosphorus, in the presence of excess carbon[4][12]. This metabolic shift diverts carbon flux from cell growth towards the synthesis of storage compounds like PHA.

-

Transcriptional Regulation: In Pseudomonas putida, the expression of the phaG gene, which encodes a transacylase involved in providing precursors from fatty acid de novo synthesis, is strongly induced under nitrogen starvation[3][11]. While the β-oxidation pathway is the primary source when fatty acids are the feedstock, the regulatory patterns highlight the importance of nutrient sensing. In P. aeruginosa, the sigma factor RpoN is essential for PHA accumulation, whereas in P. putida, this process is RpoN-independent, indicating species-specific regulatory circuits[3][11][12].

-

Metabolic Flux: The availability of precursors from the β-oxidation cycle directly influences the monomer composition of the resulting PHA. Supplying nonanoic acid as the sole carbon source leads to a polymer rich in 3-hydroxynonanoate and, to a lesser extent, 3-hydroxyheptanoate monomers, due to the two-carbon shortening nature of the β-oxidation cycle[13].

The logical relationship governing this regulation is depicted below.

Quantitative Data

Quantitative data on the production of 3-hydroxynonanoate is typically presented in the context of the overall PHA polymer composition. The tables below summarize representative data from studies using Pseudomonas putida strains fed with various alkanoic acids.

Table 1: PHA Production in Pseudomonas putida Strains from Different Alkanoic Acids

| Strain | Carbon Source (Alkanoic Acid) | Cell Dry Weight (CDW) (g/L) | PHA Titer (g/L) | PHA Content (% of CDW) |

| P. putida KT2440 | Nonanoic Acid (C9) | 2.0 | 0.8 | 40% |

| P. putida GN112 | Nonanoic Acid (C9) | 2.2 | 1.0 | 45% |

| P. putida GPo1 | Octanoic Acid (C8) | 53.0 | 31.8 | 60% |

Data for KT2440 and GN112 are adapted from studies using consistent culture media for comparison[13]. Data for GPo1 is from a large-scale fed-batch cultivation[14][15].

Table 2: Monomer Composition of mcl-PHA Produced by Pseudomonas putida KT2440

| Carbon Source | 3-Hydroxyheptanoate (C7) (mol%) | 3-Hydroxynonanoate (C9) (mol%) | Other Monomers (mol%) |

| Nonanoic Acid (C9) | 25% | 70% | 5% |

| Undecanoic Acid (C11) | 15% | 75% | 10% |

Data adapted from studies analyzing the monomer distribution of PHAs produced from odd-chain fatty acids[13]. "Other Monomers" may include C5, C11, etc., depending on the feedstock.

Experimental Protocols

The analysis of 3-hydroxynonanoate from bacterial cultures involves cell harvesting, extraction, and derivatization to its methyl ester form for GC analysis.

Protocol for Extraction and Methylation of Bacterial Fatty Acids for GC Analysis

This protocol is adapted from standard methods for preparing FAMEs from bacterial biomass[1][2].

Materials and Reagents:

-

Bacterial cell pellet (lyophilized/dried)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride in Methanol (BF₃-Methanol)

-

Hexane (B92381) (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal standard (e.g., methyl heptadecanoate)

-

Screw-cap glass tubes

Procedure:

-

Harvesting: Centrifuge the bacterial culture (e.g., 8,000 x g for 15 min). Wash the cell pellet with a saline solution and lyophilize to determine the cell dry weight (CDW).

-

Methanolysis (Transesterification):

-

Weigh 10-20 mg of dried cell pellet into a screw-cap glass tube.

-

Add a known amount of internal standard.

-

Add 2 mL of a methanolysis reagent (e.g., 2.5% v/v H₂SO₄ in methanol or 14% BF₃-methanol).

-

Seal the tube tightly and heat at 100°C for 2-4 hours. This process simultaneously extracts the lipids and converts the 3-hydroxyacyl moieties to their corresponding methyl esters.

-

-

Extraction:

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane (upper) phase.

-

Centrifuge briefly (e.g., 1,000 x g for 5 min) to separate the phases.

-

-

Sample Preparation for GC:

-

Carefully transfer the upper hexane layer to a new glass vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Transfer the dried hexane extract to a GC sample vial. The sample is now ready for injection.

-

Workflow Diagram:

Gas Chromatography (GC) Analysis

-

Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An example program would be: initial temperature of 100°C for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.

-

Quantification: The concentration of methyl 3-hydroxynonanoate is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a pure standard of methyl 3-hydroxynonanoate.

Conclusion

The biosynthesis of 3-hydroxynonanoate in bacteria is intrinsically linked to the β-oxidation of odd-chain fatty acids, with (R)-specific enoyl-CoA hydratase (PhaJ) playing a pivotal role in shunting intermediates towards the synthesis of mcl-PHA polymers. The production is primarily regulated by nutrient limitation, which triggers a metabolic shift towards carbon storage. It is critical for researchers to recognize that methyl 3-hydroxynonanoate is not a direct biosynthetic product but rather an analytically derived methyl ester. Understanding this pathway and its regulation is essential for metabolic engineering efforts aimed at overproducing specific 3-hydroxyalkanoates for applications in the pharmaceutical and chemical industries. By manipulating the expression of key enzymes and optimizing fermentation conditions, it is possible to enhance the yield and control the monomer composition of these valuable bioproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. academic.oup.com [academic.oup.com]

- 4. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid and the identification of the fatty acid-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Stationary-Phase Acyl-Coenzyme A Synthetase of Streptomyces coelicolor A3(2) Is Necessary for the Normal Onset of Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.plos.org [journals.plos.org]

- 14. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a fatty acid methyl ester (FAME) that belongs to the class of medium-chain β-hydroxy fatty acids. These molecules are of growing interest in the scientific community due to their potential biological activities and their role as versatile chiral building blocks in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-hydroxynonanoate, detailed experimental protocols for its synthesis, and a discussion of its potential reactivity and biological significance.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methyl 3-hydroxynonanoate and Related Compounds

| Property | Methyl 3-hydroxynonanoate | Methyl 9-hydroxynonanoate (Isomer) | Methyl 3-hydroxyhexanoate (B1247844) (Shorter Chain) |

| Molecular Formula | C₁₀H₂₀O₃[1] | C₁₀H₂₀O₃[3] | C₇H₁₄O₃[4] |

| Molecular Weight | 188.26 g/mol [1] | 188.27 g/mol [3] | 146.18 g/mol |

| IUPAC Name | methyl 3-hydroxynonanoate[1] | methyl 9-hydroxynonanoate | methyl 3-hydroxyhexanoate[4] |

| Physical State | Liquid[5] | Liquid[3] | Liquid |

| Boiling Point | Not available | 272 °C[3] | Not available |

| Density | Not available | 0.97 g/mL at 25 °C[3] | 1 g/mL at 25 °C |

| Solubility | Soluble in water to some extent[2] | Not available | Not available |

| Purity (typical) | >98%[6] | 95% (GC)[3] | ≥98.0% (GC) |

| Storage Temperature | -20°C | Not available | Not available |

Table 2: Spectroscopic Identifiers for Methyl 3-hydroxynonanoate

| Identifier | Value |

| InChI | InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3[1] |

| InChIKey | KHCQOQFCKCGHHU-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCC(CC(=O)OC)O[1] |

| CAS Number | 83968-06-3[1] |

While specific spectral data for Methyl 3-hydroxynonanoate is not publicly available, spectral information for the related compound Methyl 3-hydroxyhexanoate indicates the expected characteristic peaks.[4] For Methyl 3-hydroxynonanoate, one would anticipate:

-

¹H NMR: Signals corresponding to the methyl ester protons, the α-methylene protons, the β-methine proton adjacent to the hydroxyl group, the long alkyl chain protons, and the hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methyl ester carbon, and the carbons of the alkyl chain.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) stretching vibration, the carbonyl (C=O) stretching of the ester, and C-H stretching vibrations of the alkyl chain.

-

Mass Spectrometry: A molecular ion peak and characteristic fragmentation patterns, including a prominent peak at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters.[7]

Experimental Protocols

Two primary synthetic routes are plausible for the preparation of Methyl 3-hydroxynonanoate: the methanolysis of its corresponding polymer, poly(3-hydroxynonanoate), and the Reformatsky reaction.

Protocol 1: Synthesis via Methanolysis of Poly(3-hydroxynonanoate)

This method involves the acid-catalyzed depolymerization of poly(3-hydroxynonanoate) (PHN) in the presence of methanol. This is a common method for obtaining monomeric hydroxyalkanoate methyl esters from their biopolyester precursors.[8]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend a known quantity of dried poly(3-hydroxynonanoate) in a solution of 1-15% (v/v) sulfuric acid in methanol. A chloroform (B151607) co-solvent can be used to improve solubility.[9]

-

Reaction Conditions: Heat the mixture to reflux (approximately 100°C) and maintain for 3 to 12 hours. The optimal reaction time and acid concentration may require empirical determination.[9]

-

Work-up: After cooling to room temperature, add water to the reaction mixture to partition the phases. To improve the recovery of the methyl ester, the aqueous phase can be saturated with sodium chloride.[9]

-

Extraction: Extract the aqueous phase multiple times with an organic solvent such as chloroform or diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude Methyl 3-hydroxynonanoate by silica (B1680970) gel column chromatography or distillation under reduced pressure to yield the pure product.

Protocol 2: Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[10][11] For the synthesis of Methyl 3-hydroxynonanoate, heptanal (B48729) would be the aldehyde of choice.

Methodology:

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Activate the zinc by stirring with a small amount of iodine or by washing with dilute hydrochloric acid followed by drying.[12]

-

Reaction Initiation: To the activated zinc, add a solution of heptanal and methyl bromoacetate (B1195939) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reaction Conditions: Gently heat the reaction mixture to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature. Stir until the heptanal is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., 1 M HCl) at 0°C.

-

Extraction: Extract the aqueous layer several times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-hydroxynonanoate.

Chemical Reactivity

The chemical reactivity of Methyl 3-hydroxynonanoate is primarily dictated by its two functional groups: the methyl ester and the secondary hydroxyl group.

-

Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxynonanoic acid. It can also undergo transesterification with other alcohols in the presence of a suitable catalyst.

-

Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone, forming methyl 3-oxononanoate. It can also be acylated to form esters or etherified.

-

Intramolecular Interactions: The presence of the hydroxyl group at the β-position to the ester carbonyl can influence the molecule's reactivity. For instance, it can act as an internal catalyst in certain reactions, such as transesterification, by forming a six-membered ring transition state.

Biological Significance and Potential Applications

While specific studies on the biological activity of Methyl 3-hydroxynonanoate are limited, research on related medium-chain 3-hydroxy fatty acids and their derivatives suggests several areas of potential interest for researchers and drug development professionals.

-

Immune Response Modulation: Medium-chain 3-hydroxy fatty acids have been identified as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in plants.[13][14] Specifically, (R)-3-hydroxydecanoic acid is a potent elicitor of the LORE-dependent immune response in Arabidopsis.[13] This suggests that Methyl 3-hydroxynonanoate could be investigated for its potential to modulate immune signaling.

-

Anti-inflammatory and Anti-diabetic Potential: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have demonstrated anti-inflammatory and glucose-lowering effects.[15] Although Methyl 3-hydroxynonanoate is structurally simpler than many naturally occurring FAHFAs, its potential role in metabolic and inflammatory pathways warrants investigation.

-

Biofuel Applications: Methyl esters of polyhydroxyalkanoates, including those of medium chain length, have been explored as potential biofuels.[15]

Conclusion

Methyl 3-hydroxynonanoate is a molecule with interesting chemical features and potential, yet under-explored, biological activities. This guide provides a summary of its known properties and outlines robust synthetic protocols. The information presented here is intended to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug discovery, facilitating further investigation into the properties and applications of this and related compounds. Future research is needed to fully elucidate its physical constants, detailed spectral characteristics, and specific biological functions.

References

- 1. Methyl 3-hydroxynonanoate | C10H20O3 | CID 11830182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. alkemix.eu [alkemix.eu]

- 4. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-hydroxynonanoate | CymitQuimica [cymitquimica.com]

- 6. larodan.com [larodan.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 13. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-Hydroxynonanoate Structural Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxynonanoate is a naturally occurring 3-hydroxy fatty acid methyl ester that has garnered interest in the scientific community due to its potential as a bioactive molecule. Its structural features, particularly the hydroxyl group at the β-position, make it a versatile scaffold for the synthesis of a diverse range of analogs with potential applications in drug discovery and development. These analogs, through modification of the alkyl chain length, introduction of functional groups, or alteration of the ester moiety, can exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.

This technical guide provides an in-depth overview of the core aspects of methyl 3-hydroxynonanoate structural analogs. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, encompassing representative biological data, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant signaling pathways. While a comprehensive library of methyl 3-hydroxynonanoate analogs with corresponding biological data is not yet publicly available, this guide compiles and presents data from structurally similar compounds to provide a predictive framework for their potential efficacy and to guide future research endeavors.

Biological Activity of Structural Analogs: Representative Data

The following tables summarize quantitative data for structural analogs of molecules with similar core functionalities to methyl 3-hydroxynonanoate. This data is intended to serve as a predictive guide for the potential biological activities of novel methyl 3-hydroxynonanoate analogs.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for various structurally related compounds against different cancer cell lines.

| Compound Class | Structural Modification | Cancer Cell Line | IC50 (µM) |

| Methoxyflavone Analogs | Hydroxylation and Methoxylation Pattern | MCF-7 (Breast) | 0.3 - 21.27 |

| PC3 (Prostate) | 11.8 - 17.2 | ||

| HL-60 (Leukemia) | 85.7 | ||

| THP-1 (Leukemia) | 32.3 | ||

| Benzofuran Derivatives | Halogenation | A549 (Lung) | 3.5 - 6.3 |

| HepG2 (Liver) | 3.8 - 11 | ||

| HCT116 (Colon) | >10 | ||

| Indole-benzothiazole Derivatives | Varied Substituents | MDA-MB-231 (Breast) | 0.024 - 0.88 |

| Thiazolidinone Derivatives | Varied Substituents | MDA-MB-231 (Breast) | 1.9 |

| HepG2 (Liver) | 5.4 | ||

| HT-29 (Colon) | 6.5 |

Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below shows MIC values for representative structural analogs against various bacterial strains.

| Compound Class | Structural Modification | Bacterial Strain | MIC (µg/mL) |

| Aminoguanidine Hydrazone Analogs | Halogenated Salicylaldehydes | Staphylococcus aureus (MRSA) | 7.8 - 125 |

| Pseudomonas aeruginosa | ≥125 | ||

| Nitrofurazone Analogs | Hydrazide-hydrazone Moiety | Staphylococcus epidermidis | 0.002 - 7.81 |

| Bacillus subtilis | 0.002 - 7.81 | ||

| Flavone Analogs | Hydroxylation and Methylation | Gram-positive bacteria | Potent Activity |

| Gram-negative bacteria | Potent Activity | ||

| Thiazolidinone Derivatives | Indole Moiety | Enterobacter cloacae | 0.004 - 0.03 |

| Escherichia coli | >0.06 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of methyl 3-hydroxynonanoate structural analogs.

General Synthesis of Methyl 3-Hydroxynonanoate Analogs

A general synthetic route to create a library of methyl 3-hydroxynonanoate analogs can be achieved through various established chemical transformations. One common approach involves the following steps:

-

Synthesis of the β-keto ester: Condensation of a suitable aldehyde or ketone with a malonic acid half-ester followed by decarboxylation.

-

Asymmetric reduction: Stereoselective reduction of the β-keto group to a hydroxyl group using chiral reducing agents (e.g., borane (B79455) complexes with chiral oxazaborolidines) to yield the desired enantiomer of the 3-hydroxy ester.

-

Chain modification: The alkyl chain can be varied by starting with different aldehydes or ketones in the initial condensation step. Further modifications, such as the introduction of double bonds, triple bonds, or functional groups, can be achieved through standard organic synthesis techniques.

-

Ester modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to generate a variety of ester analogs.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (methyl 3-hydroxynonanoate analogs)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7][8][9]

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Test compounds (methyl 3-hydroxynonanoate analogs)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes involved in the evaluation of methyl 3-hydroxynonanoate structural analogs.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate gene expression and regulate virulence factors.[10][11][12][13][14] Analogs of methyl 3-hydroxynonanoate may act as inhibitors of QS, representing a promising anti-virulence strategy. The las and rhl systems are two major QS circuits in P. aeruginosa.

Caption: Quorum Sensing Inhibition Pathway in P. aeruginosa.

G-Protein Coupled Receptor (GPCR) Signaling for Fatty Acids

Fatty acids and their derivatives can act as signaling molecules by activating G-protein coupled receptors (GPCRs) on the cell surface.[15][16][17][18][19] This signaling cascade can influence a variety of cellular processes, including inflammation and metabolism.

Caption: G-Protein Coupled Receptor Signaling Pathway for Fatty Acids.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of methyl 3-hydroxynonanoate structural analogs.

Caption: Workflow for Synthesis and Evaluation of Analogs.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. m.youtube.com [m.youtube.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]

- 15. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. mdpi.com [mdpi.com]

The Strategic Utility of Methyl 3-Hydroxynonanoate in the Synthesis of Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxynonanoate, a chiral β-hydroxy ester, has emerged as a versatile and valuable precursor in the stereoselective synthesis of a variety of complex natural products. Its inherent chirality and functionality provide a robust scaffold for the construction of intricate molecular architectures, particularly those containing lactone moieties. This technical guide elucidates the role of methyl 3-hydroxynonanoate as a key building block, with a focus on its application in the total synthesis of the bioactive δ-lactone, (-)-tuberolide. This guide will detail the preparation of the chiral precursor, its transformation into key intermediates, and its ultimate incorporation into the final natural product, supported by experimental protocols and quantitative data.

Enantioselective Synthesis of the Precursor: (R)-Methyl 3-Hydroxynonanoate

The absolute stereochemistry of the final natural product necessitates the use of an enantiomerically pure starting material. The synthesis of (R)-methyl 3-hydroxynonanoate can be efficiently achieved through the asymmetric reduction of the corresponding β-keto ester, methyl 3-oxononanoate. Biocatalytic methods, particularly enzymatic reductions, offer high enantioselectivity and are environmentally benign.

Table 1: Quantitative Data for the Asymmetric Reduction of Methyl 3-Oxononanoate

| Catalyst/Enzyme | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (R)-Methyl 3-Hydroxynonanoate (%) | Yield (%) |

| Baker's Yeast (Saccharomyces cerevisiae) | D-Glucose | Water | 30 | >98 | 85 |

| KRED-NADH-101 | Isopropanol | Buffer (pH 7.0) | 25 | >99 | 92 |

Experimental Protocol: Biocatalytic Reduction using Baker's Yeast

-

Preparation of the Reaction Mixture: In a 1 L Erlenmeyer flask, dissolve 10 g of D-glucose in 200 mL of deionized water. To this solution, add 50 g of commercially available baker's yeast and stir until a homogeneous suspension is formed.

-

Substrate Addition: Add 2.0 g (10.7 mmol) of methyl 3-oxononanoate to the yeast suspension.

-

Reaction Conditions: Stopper the flask with a cotton plug and incubate the mixture at 30°C on an orbital shaker at 150 rpm for 48 hours.

-

Work-up and Extraction: After 48 hours, add 100 g of Celite to the reaction mixture and filter through a Büchner funnel. Wash the filter cake with 200 mL of ethyl acetate (B1210297). Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 8:2 v/v) to afford (R)-methyl 3-hydroxynonanoate as a colorless oil.

The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Transformation to a Key Intermediate: (3R, 5S)-3,5-Dihydroxynonanoic Acid Derivative

The next crucial step involves the stereoselective introduction of a second hydroxyl group at the C5 position to generate a syn-1,3-diol, a common structural motif in polyketide natural products. This is typically achieved through a stereoselective reduction of a β-hydroxy-δ-keto ester intermediate.

Synthetic Workflow for the Preparation of the Key Intermediate

Caption: Synthetic pathway from (R)-methyl 3-hydroxynonanoate to a key dihydroxy acid intermediate.

Table 2: Quantitative Data for the Synthesis of the Dihydroxy Acid Intermediate

| Step | Reagents and Conditions | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Protection | TBDMSCl, Imidazole, DMF, 25°C | Methyl 3-(tert-butyldimethylsilyloxy)nonanoate | - | 98 |

| Acylation | LDA, Acetyl chloride, THF, -78°C | Methyl 3-(tert-butyldimethylsilyloxy)-5-oxononanoate | - | 85 |

| Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78°C | Methyl (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoate | >95:5 | 90 |

| Saponification | LiOH, THF/H₂O, 25°C | (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoic acid | - | 95 |

Experimental Protocol: Stereoselective Reduction of the C5-Ketone

-

Preparation of the Reaction Mixture: Dissolve 1.0 g (2.9 mmol) of methyl 3-(tert-butyldimethylsilyloxy)-5-oxononanoate and 1.3 g (3.5 mmol) of CeCl₃·7H₂O in 20 mL of anhydrous methanol. Cool the solution to -78°C in a dry ice/acetone bath.

-

Addition of Reducing Agent: Add 0.13 g (3.5 mmol) of sodium borohydride (B1222165) (NaBH₄) portion-wise over 10 minutes, ensuring the internal temperature remains below -70°C.

-

Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature and then extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1 v/v) to yield methyl (3R, 5S)-3-(tert-butyldimethylsilyloxy)-5-hydroxynonanoate.

Application in the Total Synthesis of (-)-Tuberolide

(-)-Tuberolide is a naturally occurring δ-lactone that exhibits significant biological activity. The (3R, 5S)-3,5-dihydroxynonanoic acid derivative, synthesized from (R)-methyl 3-hydroxynonanoate, serves as the direct precursor for the lactone ring of (-)-tuberolide. The final step involves the deprotection of the silyl (B83357) ether and subsequent intramolecular cyclization (lactonization).

Final Steps in the Synthesis of (-)-Tuberolide

Caption: Final lactonization step to yield (-)-tuberolide.

Table 3: Quantitative Data for the Synthesis of (-)-Tuberolide

| Step | Reagents and Conditions | Product | Yield (%) |

| Deprotection | HF-Pyridine, THF, 0°C to 25°C | (3R, 5S)-3,5-Dihydroxynonanoic acid | 92 |

| Lactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene (B28343), 80°C | (-)-Tuberolide | 78 |

Experimental Protocol: Yamaguchi Lactonization

-

Formation of the Mixed Anhydride: To a solution of 0.5 g (2.6 mmol) of (3R, 5S)-3,5-dihydroxynonanoic acid in 50 mL of anhydrous toluene, add 0.8 mL (5.7 mmol) of triethylamine (B128534) (Et₃N) and 0.7 g (2.9 mmol) of 2,4,6-trichlorobenzoyl chloride at room temperature. Stir the mixture for 2 hours.

-

Intramolecular Cyclization: Add a solution of 0.64 g (5.2 mmol) of 4-dimethylaminopyridine (B28879) (DMAP) in 20 mL of anhydrous toluene to the reaction mixture via a syringe pump over a period of 6 hours at 80°C.

-

Reaction Monitoring and Work-up: After the addition is complete, continue stirring at 80°C for an additional 12 hours. Cool the reaction mixture to room temperature and filter to remove the triethylammonium (B8662869) hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 7:3 v/v) to afford (-)-tuberolide as a white solid.

Conclusion

This technical guide demonstrates the strategic importance of methyl 3-hydroxynonanoate as a chiral precursor in the synthesis of complex natural products. Through a series of well-defined and stereocontrolled transformations, this readily accessible building block can be efficiently converted into key intermediates for the synthesis of bioactive molecules like (-)-tuberolide. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, highlighting the power of chiral pool starting materials in the construction of enantiomerically pure natural products.

Microbial Sources of Methyl 3-Hydroxynonanoate: A Technical Guide to Biosynthetic and Biocatalytic Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxynonanoate is a chiral specialty chemical with potential applications in the synthesis of pharmaceuticals, bioactive molecules, and biodegradable polymers. While direct microbial fermentation to produce this specific methyl ester has not been reported, this technical guide outlines the most viable and scientifically supported pathways for its production. This document details a two-step chemo-enzymatic strategy: (1) the microbial production of the precursor, 3-hydroxynonanoic acid, through bacterial fermentation, and (2) the subsequent enzymatic esterification to yield methyl 3-hydroxynonanoate. We provide an in-depth review of microbial sources, metabolic pathways, quantitative production data, and detailed experimental protocols for synthesis, purification, and analysis. This guide is intended to serve as a comprehensive resource for researchers in biotechnology and pharmaceutical development to facilitate the production of this valuable compound.

Introduction: The Landscape of Methyl 3-Hydroxynonanoate Production

Methyl 3-hydroxynonanoate is a medium-chain-length (MCL) fatty acid ester. Its chiral center at the C3 position makes it a valuable building block in stereospecific synthesis. The current production of such specialty chemicals often relies on complex and costly chemical synthesis routes. Biotechnology offers a promising alternative, leveraging microbial metabolism to create these compounds from renewable feedstocks under mild conditions.

This guide focuses on the microbial and enzymatic production of methyl 3-hydroxynonanoate. As of the date of this publication, no microorganism has been identified that naturally produces and secretes methyl 3-hydroxynonanoate. However, the necessary precursor, 3-hydroxynonanoic acid, is a known component of polyhydroxyalkanoates (PHAs), which are biopolyesters synthesized by various bacteria. This guide will therefore focus on two primary strategies:

-

Harnessing PHA-producing bacteria: Utilizing wild-type or engineered bacteria to produce 3-hydroxynonanoic acid, either as a monomer within a PHA polymer or as a free acid.

-

Enzymatic esterification: Converting the microbially-produced 3-hydroxynonanoic acid into its methyl ester via biocatalysis.

Microbial Sources of 3-Hydroxynonanoic Acid

The most promising microbial sources for 3-hydroxynonanoic acid are bacteria from the genus Pseudomonas, particularly Pseudomonas putida. These organisms are well-known for their ability to produce MCL-PHAs when cultivated on fatty acids.

Pseudomonas putida for Production of 3-Hydroxynonanoate-Containing PHAs

When Pseudomonas putida is cultured with nonanoic acid as the primary carbon source, it readily incorporates 3-hydroxynonanoate as a major monomeric unit into the PHA polymer. The β-oxidation pathway is the key metabolic route for the conversion of nonanoic acid into the 3-hydroxyacyl-CoA precursor required for PHA synthesis.

A recent study by Tappel et al. (2023) provides quantitative data on the monomer composition of PHAs produced by different strains of Pseudomonas putida when fed with nonanoic acid. The results demonstrate that 3-hydroxynonanoate is consistently the dominant monomer.[1]

Table 1: Monomer Composition of PHAs from Pseudomonas putida Strains Grown on Nonanoic Acid [1]

| Bacterial Strain | 3-Hydroxyheptanoate (mol%) | 3-Hydroxynonanoate (mol%) | Other Monomers (mol%) | Total PHA (% of Cell Dry Weight) |

| P. putida NRRL B-14875 | 18 - 28 | 50 - 70 | < 5 | ~25 |

| P. putida KT2440 | 18 - 28 | 50 - 70 | < 5 | ~30 |

| P. putida GN112 | 18 - 28 | 50 - 70 | < 5 | ~30 |

Data synthesized from Tappel et al. (2023). "Other Monomers" include small amounts of 2-carbon larger 3-hydroxyalkanoates.

Metabolic Engineering for Free 3-Hydroxyalkanoic Acid Production

To obtain 3-hydroxynonanoic acid as a free molecule rather than locked in a polymer, metabolic engineering of Pseudomonas species is a highly effective strategy. The core principle is to redirect the metabolic flux away from PHA synthesis and towards the release of the free 3-hydroxyalkanoic acid. This is typically achieved through:

-

Deletion of the PHA synthase gene (phaC): This prevents the polymerization of 3-hydroxyacyl-CoA monomers.

-

Overexpression of a thioesterase gene: A thioesterase, such as tesB from E. coli, is introduced to hydrolyze the 3-hydroxyacyl-CoA, releasing the free 3-hydroxyalkanoic acid.

While specific data for 3-hydroxynonanoic acid production using this method is not yet published, numerous studies have successfully demonstrated this approach for other MCL-3-hydroxyalkanoic acids.

Biosynthetic and Biocatalytic Pathways

The β-Oxidation Pathway: A Gateway to 3-Hydroxynonanoate

The central metabolic pathway for the production of 3-hydroxynonanoate from nonanoic acid is the fatty acid β-oxidation cycle. In this pathway, nonanoic acid is activated to nonanoyl-CoA, which then undergoes a series of enzymatic reactions. A key intermediate is (R)-3-hydroxynonanoyl-CoA, which can then be channeled into PHA synthesis or, in engineered strains, be cleaved to release the free acid.

References

An In-depth Technical Guide to Methyl 3-hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-hydroxynonanoate, including its chemical identity, physicochemical properties, and proposed methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

IUPAC Name: methyl 3-hydroxynonanoate[1]

Synonyms: 3-Hydroxynonanoic acid methyl ester, Methyl 3-hydroxy-nonanoate[1]

The fundamental structure of methyl 3-hydroxynonanoate consists of a nine-carbon chain (nonanoic acid) with a hydroxyl group at the third carbon and a methyl ester at the carboxyl group.

Caption: Chemical structure of methyl 3-hydroxynonanoate.

Physicochemical Properties

Quantitative data for methyl 3-hydroxynonanoate is not extensively available in the public domain. The following table summarizes the available data for the target compound and includes data for homologous compounds for reference and comparison.

| Property | Methyl 3-hydroxynonanoate | Methyl 3-hydroxyhexanoate (B1247844) (Homolog) | Methyl 9-Hydroxynonanoate (Isomer) |

| Molecular Formula | C10H20O3[2] | C7H14O3 | C10H20O3 |

| Molecular Weight | 188.26 g/mol [2] | 146.18 g/mol | 188.27 g/mol |

| Physical State | Liquid | - | Liquid |

| Purity | >98%[2] | >98% | 95% (GC) |

| Boiling Point | Not available | - | 272 °C |

| Density | Not available | - | 0.97 g/mL at 25 °C |

| Refractive Index | Not available | - | Not available |

Experimental Protocols

Synthesis of Methyl 3-hydroxynonanoate

A plausible synthetic route for methyl 3-hydroxynonanoate involves the esterification of 3-hydroxynonanoic acid. The precursor, 3-hydroxynonanoic acid, can be synthesized from nonanoic acid.

Materials:

-

Nonanoic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or boron trifluoride-methanol complex)

-

Sodium bicarbonate solution (saturated)

-

Brine solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents (e.g., diethyl ether, hexane)

Procedure:

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxynonanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or BF3-methanol complex to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or hexane (B92381).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 3-hydroxynonanoate.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure methyl 3-hydroxynonanoate.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective technique for the analysis of fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., a polar cyano-column or a DB-Wax column)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified methyl 3-hydroxynonanoate in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The separation of the analyte is achieved on the capillary column using a suitable temperature program. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to ensure the elution of the compound.

-

The eluting compound is then introduced into the mass spectrometer for ionization and detection. Electron impact (EI) ionization is commonly used.

-

-

Data Analysis:

-

The identity of methyl 3-hydroxynonanoate can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions corresponding to the structure of the molecule.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity of methyl 3-hydroxynonanoate or its involvement in any signaling pathways. Research on related medium-chain fatty acids and their esters suggests potential roles in various biological processes, but direct evidence for methyl 3-hydroxynonanoate is lacking. Further investigation is required to elucidate its potential biological functions.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of methyl 3-hydroxynonanoate.

Caption: A logical workflow for the synthesis and analysis of methyl 3-hydroxynonanoate.

References

A Technical Guide to the Solubility of Methyl 3-hydroxynonanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-hydroxynonanoate (C₁₀H₂₀O₃, CAS No: 83968-06-3) is a fatty acid methyl ester that holds interest in various fields of chemical and biomedical research.[1][2][3][4] Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and biological assays. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of purification.

While general statements about the solubility of similar compounds exist, such as the solubility of methyl 3-hydroxyhexanoate (B1247844) in ethanol, specific quantitative data for methyl 3-hydroxynonanoate is conspicuously absent from the public domain. This guide aims to bridge this knowledge gap by providing researchers with the necessary tools to determine this vital physicochemical property.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative data on the solubility of methyl 3-hydroxynonanoate in common organic solvents has been found in peer-reviewed literature or chemical databases. Researchers are encouraged to use the protocols outlined in this guide to generate this data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of Methyl 3-hydroxynonanoate

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Hexane | ||||

| Toluene | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The following are generalized protocols that can be adapted to determine the solubility of methyl 3-hydroxynonanoate in various organic solvents.

General Workflow for Solubility Determination

The process of determining the solubility of a compound involves preparing a saturated solution, ensuring equilibrium is reached, separating the saturated solution from the excess solute, and quantifying the concentration of the solute in the solution.

Caption: A flowchart illustrating the general steps for determining the solubility of a compound in an organic solvent.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility, relying on the mass of the solute dissolved in a known mass or volume of the solvent.[5][6][7][8]

Materials:

-

Methyl 3-hydroxynonanoate

-

Selected organic solvent

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 3-hydroxynonanoate to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The solution should be continuously agitated during this period.

-

-

Separation of Saturated Solution:

-

After equilibration, let the vial stand undisturbed at the constant temperature to allow the excess solute to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a solvent-compatible filter.

-

-

Quantification:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.